MFCD03621261

Description

MFCD03621261 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a bromine and chlorine substituent on the phenyl ring, contributing to its distinct reactivity and applications in cross-coupling reactions, such as Suzuki-Miyaura catalysis. Key physicochemical properties include:

- Log Po/w (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate hydrophobicity .

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .

- Synthesis: Produced via palladium-catalyzed coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Properties

IUPAC Name |

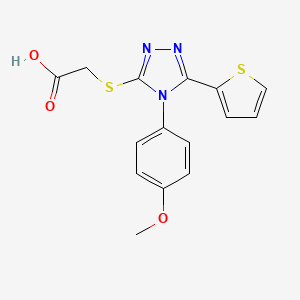

2-[[4-(4-methoxyphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-21-11-6-4-10(5-7-11)18-14(12-3-2-8-22-12)16-17-15(18)23-9-13(19)20/h2-8H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKJBOMIRRNBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD03621261” involves specific reaction conditions and reagents. The detailed synthetic routes are crucial for producing this compound with high purity and yield. Industrial production methods often optimize these routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: “MFCD03621261” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions, leading to the formation of significant products.

Scientific Research Applications

Comprehensive Description: “MFCD03621261” finds applications in multiple scientific domains, including chemistry, biology, medicine, and industry. Its unique properties make it valuable for research and practical applications, contributing to advancements in these fields.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which “MFCD03621261” exerts its effects involves specific molecular targets and pathways. Understanding these mechanisms is crucial for leveraging its potential in various applications.

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD03621261, based on similarity scores (0.71–1.00) and shared applications in organic synthesis or medicinal chemistry:

Structurally Similar Boronic Acids

Key Differences :

- Substituent Position : this compound has bromine and chlorine at adjacent positions, whereas (6-Bromo-2,3-dichlorophenyl)boronic acid features three halogens, increasing steric hindrance and reducing BBB permeability .

- Reactivity : The electron-withdrawing chlorine in this compound enhances electrophilicity in cross-coupling reactions compared to simpler boronic acids .

Functionally Similar Aromatic Halides

Key Differences :

- Functionality : this compound’s boronic acid group enables catalytic applications, while 4-Bromo-3-chlorobenzoic acid (CAS 1761-61-1) is a carboxylic acid derivative used in antibiotic synthesis .

- Fluorination : CAS 1533-03-5 contains trifluoromethyl groups, enhancing metabolic stability in drug design compared to this compound’s halogenated aryl system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.